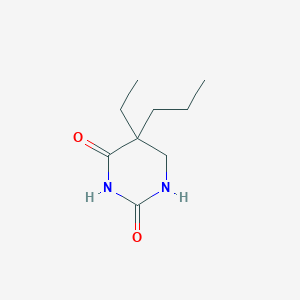
5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the Biginelli reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyrimidine ring.
Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 5-Methyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione
- 5-Ethyl-5-butylidihydropyrimidine-2,4(1h,3h)-dione
- 5-Phenyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione
Uniqueness
5-Ethyl-5-propyldihydropyrimidine-2,4(1h,3h)-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The ethyl and propyl groups may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.
属性
CAS 编号 |
6340-67-6 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
5-ethyl-5-propyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16N2O2/c1-3-5-9(4-2)6-10-8(13)11-7(9)12/h3-6H2,1-2H3,(H2,10,11,12,13) |
InChI 键 |
SPAMFUZLQGWZDV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CNC(=O)NC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


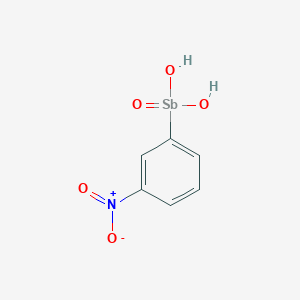

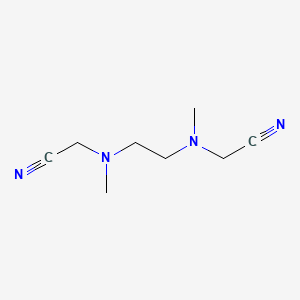

![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
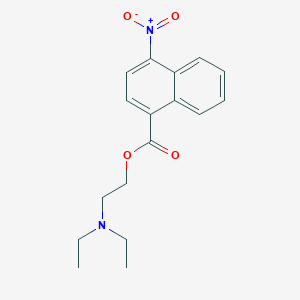
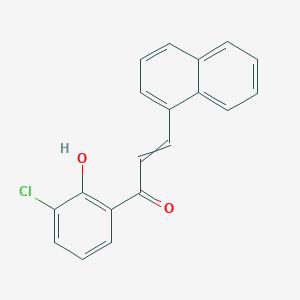
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)


![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)

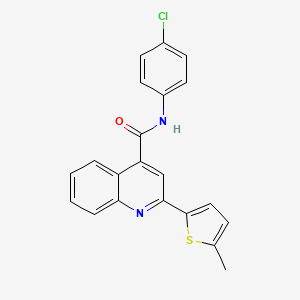
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
